Yubeinine Structural Differentiation: Unique C-3 and C-20 Dihydroxylation Pattern Versus Imperialine (Sipeimine)
Yubeinine is structurally characterized as 5α,14α-cevanine-3α-hydroxy-6-one, featuring hydroxyl groups at both C-3 (α configuration) and C-20 positions, with a ketone at C-6 [1]. This dihydroxylation pattern distinguishes it from the closely related analog imperialine (also known as sipeimine), which lacks the C-20 hydroxyl group. The structural difference is verifiable by NMR and mass spectrometry, with yubeinine exhibiting a molecular formula of C27H43NO3 and exact mass of 429.3243 g/mol [2]. No direct head-to-head pharmacological comparison data are available in the peer-reviewed literature.
| Evidence Dimension | Hydroxylation pattern (structural differentiation) |
|---|---|
| Target Compound Data | C-3α hydroxyl + C-20 hydroxyl (dihydroxylated); C-6 ketone |
| Comparator Or Baseline | Imperialine (Sipeimine): C-3β hydroxyl only; C-20 unsubstituted |
| Quantified Difference | Presence of C-20 hydroxyl in Yubeinine; absence of C-20 hydroxyl in Imperialine |
| Conditions | Structural elucidation via NMR and MS; isolated from Fritillaria yuminensis bulbs |
Why This Matters
The presence or absence of a single hydroxyl group alters hydrogen bonding capacity, polarity, and metabolic susceptibility, which may translate to differential target engagement and pharmacokinetic behavior in biological assays.
- [1] Zhang JX, Lao AN, Xu RS. Studies on Chemical Constituents of Fritillaria yuminensis. Journal of Integrative Plant Biology. 1993;35(12):963-967. View Source
- [2] PlantaE DB. Kashmirine (Yubeinine) Compound Entry – 3,20-Dihydroxycevan-6-one. Molecular weight: 429.60 g/mol; Formula: C27H43NO3. View Source
